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Compound of Interest

Compound Name: Aficamten

Cat. No.: B8198243

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the predicted human half-life and
pharmacokinetic profile of aficamten, a novel, selective, small-molecule inhibitor of cardiac
myosin. The information is compiled from publicly available preclinical and clinical data, offering
a valuable resource for professionals in the field of drug development and cardiovascular
research.

Introduction

Aficamten is under development for the treatment of hypertrophic cardiomyopathy (HCM), a
condition characterized by hypercontractility of the heart muscle.[1] By directly and reversibly
binding to cardiac myosin, aficamten reduces the number of actin-myosin cross-bridges,
thereby decreasing myocardial hypercontractility.[2][3] This guide summarizes the key
pharmacokinetic parameters of aficamten, from early preclinical assessments to human
clinical trials, and details the experimental methodologies used in these evaluations.

Predicted Human Pharmacokinetics and Half-Life

Allometric scaling from preclinical data in four species (mouse, rat, dog, and monkey) was used
to project the human pharmacokinetic parameters of aficamten. The predicted human
clearance was low, at 1.1 mL/min/kg, with a predicted volume of distribution of 6.5 L/kg.[4][5]
This resulted in a predicted human half-life of approximately 69 hours, which is consistent with
observations from Phase 1 clinical trials.[4][5] The observed terminal elimination half-life in
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humans is approximately 75 to 85 hours.[6] A single-dose human study in healthy male

participants reported a median terminal half-life of 99.6 hours.[2]

Preclinical Pharmacokinetics

The preclinical pharmacokinetic profile of aficamten was evaluated in several species to

understand its absorption, distribution, metabolism, and excretion (ADME) properties.

In Vitro Studies

A series of in vitro assays were conducted to predict the human pharmacokinetic properties of

aficamten.

Parameter Species Value Reference
Plasma Protein

o Human 10.4% [4]
Binding (% Unbound)
Mouse 24.9% [4]
Rat 12.5% [4]
Dog 1.6% [4]
Monkey 10.2% [4]
Blood-to-Plasma Ratio Human 0.69 [4]
Mouse 1.14 [4]
Rat 0.93 [4]
Dog 0.74 [4]
Monkey 0.77 [4]
Permeability (Caco-2) High [4]
Metabolic Stability )

) ) Human High [4]
(Liver Microsomes)
Primary Metabolizing CYP2C8, CYP2C9,

Human [41[6]

Enzymes CYP2D6, CYP3A4
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In Vivo Studies

In vivo pharmacokinetic studies were conducted in mice, rats, dogs, and monkeys to determine
key parameters such as clearance, volume of distribution, and oral bioavailability.

Parameter Mouse Rat Dog Monkey Reference
Clearance
_ 8.8 2.1 3.3 11 [4]
(mL/min/kg)
Volume of
Distribution 1.3 0.53 11 2.4 [4]
(L/kg)
Oral
Bioavailability  98% 70% 76% 41% [4]

(%)

Clinical Pharmacokinetics

Clinical trials in healthy volunteers and patients with HCM have further characterized the
pharmacokinetic profile of aficamten in humans.

Phase 1 Studies

A first-in-human study in healthy participants demonstrated that aficamten has dose-
proportional pharmacokinetics.[7] Following single oral doses, the time to maximum plasma
concentration (tmax) ranged from 1 to 2.5 hours.[2] The steady-state concentration was
reached within two weeks of daily dosing.[7]

A study in healthy male participants receiving a single 20 mg oral dose of [14C]-labeled
aficamten provided detailed information on its mass balance and excretion pathways. The
majority of the administered radioactivity was recovered in the feces (57.7%) and urine
(32.0%).[2] Unchanged aficamten in feces was a minor component, indicating that metabolism
is the primary route of elimination.[2] The major circulating metabolites were identified as
monohydroxylated forms (M1a and M1b) and an oxygen-linked glucuronide conjugate of M1a
(M5).[2]
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Phase 2 and 3 Studies

Pharmacokinetic data from the REDWOOD-HCM (Phase 2) and SEQUOIA-HCM (Phase 3)
trials in patients with obstructive HCM confirmed the pharmacokinetic profile observed in
healthy volunteers.[8] The terminal elimination half-life of 75 to 85 hours supports once-daily
dosing.[6] Aficamten's metabolism by multiple CYP enzymes (CYP2C9, CYP2D6, and
CYP3A) reduces the potential for significant drug-drug interactions.[6]

Parameter Value Study Population Reference
Predicted Half-life (t*2) 69 hours - [415]
Observed Half-life Healthy Volunteers &
75 - 85 hours ) [6]
(tv2) HCM Patients
Observed Half-life ) Healthy Male
) 99.6 hours (median) [2]
(t¥2) - Single Dose Volunteers
Time to Maximum
) 1-2.5 hours Healthy Volunteers [2]
Concentration (Tmax)
Time to Steady State ~2 weeks Healthy Volunteers [6]
Primary Elimination ) Healthy Male
Metabolism [2]
Route Volunteers
) ] Healthy Male
Major Excretion Route  Feces (57.7%) [2]
Volunteers

Experimental Protocols

This section outlines the general methodologies employed in the pharmacokinetic evaluation of
aficamten. Specific details of the protocols are often proprietary; however, the fundamental
approaches are described based on published literature.

In Vitro Assays

e Metabolic Stability in Liver Microsomes:

o Objective: To assess the intrinsic clearance of aficamten in the liver.
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o General Protocol: Aficamten is incubated with pooled human and animal liver
microsomes in the presence of NADPH. Samples are taken at various time points and the
concentration of the remaining parent drug is determined by LC-MS/MS. The rate of
disappearance is used to calculate the in vitro half-life and intrinsic clearance.

e CYP Phenotyping:

o Objective: To identify the specific cytochrome P450 enzymes responsible for aficamten
metabolism.

o General Protocol: Aficamten is incubated with a panel of recombinant human CYP
enzymes. The rate of metabolism by each enzyme is measured to determine the relative
contribution of each CYP isoform to the overall metabolism.

e Plasma Protein Binding:
o Objective: To determine the fraction of aficamten bound to plasma proteins.

o General Protocol: Equilibrium dialysis is a common method. Aficamten is added to
plasma and dialyzed against a protein-free buffer. The concentrations of aficamten in the
plasma and buffer compartments at equilibrium are measured to calculate the percentage
of unbound drug.

o Caco-2 Permeability Assay:
o Objective: To assess the intestinal permeability of aficamten.

o General Protocol: Caco-2 cells are grown as a monolayer on a semi-permeable
membrane, forming tight junctions that mimic the intestinal barrier. Aficamten is added to
the apical (intestinal lumen) side, and the amount of drug that transports to the basolateral
(blood) side over time is measured. This provides an apparent permeability coefficient

(Papp).

In Vivo Pharmacokinetic Studies

» Objective: To determine the pharmacokinetic profile of aficamten in animal models.

e General Protocol:
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o Animals: Studies were conducted in mice, rats, dogs, and monkeys.

o Dosing: Aficamten is administered both intravenously (IV) and orally (PO) to different
groups of animals. The IV dose allows for the determination of clearance and volume of
distribution, while the PO dose is used to assess oral bioavailability.

o Sample Collection: Blood samples are collected at predetermined time points after dosing.
Plasma is separated and stored frozen until analysis.

o Analysis: Plasma concentrations of aficamten are determined using a validated LC-
MS/MS method.

o Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-
compartmental methods to determine key pharmacokinetic parameters.

Human Mass Balance Study (Phase 1)

o Objective: To determine the absorption, metabolism, and excretion of aficamten in humans.

e Protocol Summary:

o

Participants: Eight healthy male volunteers.

[¢]

Dosing: A single oral dose of 20 mg of aficamten containing approximately 100 pCi of
[14C]-aficamten was administered.

[¢]

Sample Collection: Blood, urine, and feces were collected for up to 26 days.

o

Analysis: Total radioactivity in all matrices was measured. Plasma, urine, and feces were
profiled for metabolites using LC-MS/MS and radiometric detection.

[¢]

Reference: This study design is detailed in the publication by Xu et al. (2024).[2]

Signaling Pathways and Experimental Workflows
Mechanism of Action of Aficamten

Aficamten is a selective inhibitor of cardiac myosin. It binds to a distinct allosteric site on the
myosin heavy chain, which stabilizes the super-relaxed state (SRX) of myosin. This prevents
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the myosin heads from interacting with actin, thereby reducing the number of force-producing
cross-bridges and decreasing myocardial contractility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Aficamten: A Technical Guide to Preclinical and Clinical
Pharmacokinetics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8198243#aficamten-s-predicted-human-half-life-and-
pharmacokinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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